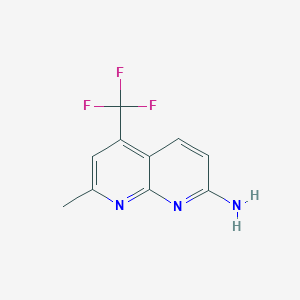
1,8-Naphthyridin-2-amine, 7-methyl-5-(trifluoromethyl)-
Cat. No. B8691144
Key on ui cas rn:
56097-91-7
M. Wt: 227.19 g/mol
InChI Key: QSWPTJDQKDORBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04031103
Procedure details


A process as claimed in claim 1 wherein 2,6-diaminopyridine is reacted with 1,1,1-trifluoroacetylacetone and the 2-amino-5-methyl-7-trifluoromethyl-1,8-naphthyridine and 2-amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine thus obtained converted to the 2-oxo analogs by reaction with an alkali metal nitrite in the presence of trifluoroacetic acid or pentafluoropropionic acid to provide 5-methyl-7-trifluoromethyl-1,8-naphthyridin-2(1H)-one and 5-trifluoromethyl-7-methyl-1,8-naphthyridin-2(1H)-one.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.[CH3:9][C:10]([CH2:12][C:13]([C:15]([F:18])([F:17])[F:16])=O)=O>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]2[C:4](=[N:8][C:13]([C:15]([F:18])([F:17])[F:16])=[CH:12][C:10]=2[CH3:9])[N:3]=1.[NH2:1][C:2]1[CH:7]=[CH:6][C:5]2[C:4](=[N:8][C:10]([CH3:9])=[CH:12][C:13]=2[C:15]([F:18])([F:17])[F:16])[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC=C1)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)CC(=O)C(F)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC2=NC(=CC(=C2C=C1)C)C(F)(F)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC2=NC(=CC(=C2C=C1)C(F)(F)F)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04031103
Procedure details


A process as claimed in claim 1 wherein 2,6-diaminopyridine is reacted with 1,1,1-trifluoroacetylacetone and the 2-amino-5-methyl-7-trifluoromethyl-1,8-naphthyridine and 2-amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine thus obtained converted to the 2-oxo analogs by reaction with an alkali metal nitrite in the presence of trifluoroacetic acid or pentafluoropropionic acid to provide 5-methyl-7-trifluoromethyl-1,8-naphthyridin-2(1H)-one and 5-trifluoromethyl-7-methyl-1,8-naphthyridin-2(1H)-one.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.[CH3:9][C:10]([CH2:12][C:13]([C:15]([F:18])([F:17])[F:16])=O)=O>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]2[C:4](=[N:8][C:13]([C:15]([F:18])([F:17])[F:16])=[CH:12][C:10]=2[CH3:9])[N:3]=1.[NH2:1][C:2]1[CH:7]=[CH:6][C:5]2[C:4](=[N:8][C:10]([CH3:9])=[CH:12][C:13]=2[C:15]([F:18])([F:17])[F:16])[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC=C1)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)CC(=O)C(F)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC2=NC(=CC(=C2C=C1)C)C(F)(F)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC2=NC(=CC(=C2C=C1)C(F)(F)F)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
